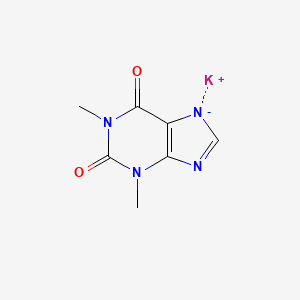

3,7-Dihydro-1,3-dimethyl-1H-purine-2,6-dione, potassium salt

Description

Properties

CAS No. |

57533-87-6 |

|---|---|

Molecular Formula |

C7H8KN4O2+ |

Molecular Weight |

219.26 g/mol |

IUPAC Name |

potassium 1,3-dimethyl-7H-purine-2,6-dione |

InChI |

InChI=1S/C7H8N4O2.K/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;/h3H,1-2H3,(H,8,9);/q;+1 |

InChI Key |

AYOJGYLLBVGRNI-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)[N-]C=N2.[K+] |

Origin of Product |

United States |

Contextualization Within the Purine and Methylxanthine Chemical Families

To understand potassium 1,3-dimethyl-7H-purine-2,6-dione, one must first examine its parent molecule, theophylline (B1681296), within its broader chemical classifications. Theophylline belongs to two key families: purines and methylxanthines. researchgate.net

Purines are nitrogenous heterocyclic compounds built on a fused ring system of a pyrimidine (B1678525) and an imidazole (B134444) ring. rsc.org This fundamental scaffold is biologically ubiquitous, forming the basis for essential molecules like the nucleic acid bases adenine (B156593) and guanine. rsc.org

Methylxanthines are derivatives of xanthine (B1682287), a purine (B94841) base found in most body tissues and fluids. wikipedia.org This family is characterized by the presence of one or more methyl groups on the xanthine structure. wikipedia.org The most widely studied methylxanthines include theophylline (1,3-dimethylxanthine), caffeine (B1668208) (1,3,7-trimethylxanthine), and theobromine (B1682246) (3,7-dimethylxanthine). researchgate.netwikipedia.org Potassium 1,3-dimethyl-7H-purine-2,6-dione is, therefore, the potassium salt of theophylline, linking it directly to this important class of alkaloids. nih.gov

| Compound Name | Parent Scaffold | Methyl Group Positions | Chemical Structure |

|---|---|---|---|

| Xanthine | Purine | None |  |

| Theophylline | Xanthine | 1, 3 |  |

| Theobromine | Xanthine | 3, 7 |  |

| Caffeine | Xanthine | 1, 3, 7 |  |

Academic Significance of Purine 2,6 Dione Scaffolds

The core chemical framework of theophylline (B1681296), purine-2,6-dione (B11924001) (also known as xanthine), is considered a "privileged scaffold" in medicinal chemistry. semanticscholar.org This term denotes a molecular structure that is capable of binding to a variety of biological targets, making it a valuable starting point for the development of new investigational compounds. rsc.orgnih.gov

The academic interest in the purine-2,6-dione scaffold stems from its proven ability to interact with numerous biological systems. Research has shown that derivatives of this scaffold can act as, among other things, phosphodiesterase inhibitors and adenosine (B11128) receptor antagonists. wikipedia.orgmdpi.com This versatility has led to extensive research into synthesizing and evaluating novel purine (B94841) derivatives for a wide range of potential applications. rsc.orgnih.gov The ability to modify the scaffold at various positions allows researchers to fine-tune the molecule's properties to target specific biological pathways, making it a cornerstone of many drug discovery and chemical biology programs. semanticscholar.org

Unique Aspects of Potassium Salt Forms in Chemical and Biochemical Studies

Established Methodologies for Purine (B94841) Ring System Construction

The construction of the purine ring system, a bicyclic heterocycle composed of fused pyrimidine (B1678525) and imidazole (B134444) rings, is a cornerstone of heterocyclic chemistry. Among the classical methods, the Traube purine synthesis, first reported in 1900, remains a widely utilized and versatile approach. This methodology typically involves the condensation of a 4,5-diaminopyrimidine (B145471) with a one-carbon unit, such as formic acid or its derivatives, to form the imidazole portion of the purine ring.

The general sequence of the Traube synthesis can be summarized as follows:

Synthesis of a 4,5-diaminopyrimidine: This is often achieved by nitrosation of a 4-aminopyrimidine (B60600) at the 5-position, followed by reduction of the resulting nitroso group to an amino group.

Cyclization: The resulting 4,5-diaminopyrimidine is then cyclized with a suitable one-carbon source to close the imidazole ring.

This fundamental approach has been adapted and refined over the years to allow for the synthesis of a wide array of substituted purines.

Specific Synthetic Routes to 1,3-Dimethyl-7H-Purine-2,6-Dione

The synthesis of 1,3-dimethyl-7H-purine-2,6-dione, also known as theophylline, is a well-established process that frequently employs a variation of the Traube synthesis. A common industrial synthesis begins with simple starting materials and proceeds through a multi-step sequence to construct the desired purine scaffold.

A representative synthetic pathway is outlined below:

Condensation: The synthesis often commences with the condensation of N,N'-dimethylurea with cyanoacetic acid or its esters, typically in the presence of a dehydrating agent like acetic anhydride. This reaction forms N-cyanoacetyl-N,N'-dimethylurea.

Cyclization: The resulting acyclic urea (B33335) derivative is then treated with a base, such as sodium hydroxide (B78521), to induce cyclization, yielding 6-amino-1,3-dimethyluracil.

Nitrosation: The 6-aminouracil (B15529) derivative is subsequently nitrosated at the 5-position using nitrous acid (generated in situ from sodium nitrite (B80452) and an acid, such as acetic acid). This step produces 6-amino-1,3-dimethyl-5-nitrosouracil.

Reduction: The nitroso group is then reduced to an amino group, typically through catalytic hydrogenation (e.g., using a palladium catalyst) or with a chemical reducing agent like sodium dithionite. This yields the key intermediate, 5,6-diamino-1,3-dimethyluracil.

Final Cyclization: The final step involves the cyclization of the diamino intermediate with a one-carbon source. Formamide is commonly used for this purpose, which upon heating, provides 1,3-dimethyl-7H-purine-2,6-dione.

This synthetic approach is robust and allows for the large-scale production of the target compound.

Preparation of Potassium 1,3-Dimethyl-7H-Purine-2,6-Dione

The preparation of potassium 1,3-dimethyl-7H-purine-2,6-dione is a straightforward acid-base reaction. Theophylline is a weak acid due to the proton on the N7 nitrogen of the imidazole ring. Treatment of theophylline with a potassium base, such as potassium hydroxide (KOH), results in the deprotonation of the N7 position and the formation of the corresponding potassium salt. nih.gov

The reaction can be represented as follows:

In a typical laboratory preparation, theophylline would be dissolved in a suitable solvent, such as ethanol (B145695) or water, and a stoichiometric amount of potassium hydroxide solution would be added. The potassium salt can then be isolated by evaporation of the solvent or by precipitation.

Synthetic Approaches to Novel Purine-2,6-Dione (B11924001) Derivatives for Research

The purine-2,6-dione scaffold is a versatile template for the development of new chemical entities with potential therapeutic applications. To this end, various synthetic strategies have been developed to introduce functional diversity at different positions of the ring system.

Functionalization at Nitrogen and Carbon Positions

The nitrogen and carbon atoms of the purine-2,6-dione ring system offer multiple sites for chemical modification.

N-Alkylation and N-Arylation: The N7 position is the most common site for alkylation and arylation reactions, as the N7 proton is the most acidic. These reactions are typically carried out by treating the theophylline anion (generated with a base) with an appropriate alkyl or aryl halide. publish.csiro.au Functionalization at the N9 position has also been achieved, particularly in the synthesis of N-heterocyclic carbene precursors. mdpi.com

C-Alkylation and C-Arylation: The C8 position of the imidazole ring is susceptible to electrophilic substitution and can be functionalized with various alkyl and aryl groups. For instance, alkylation at C8 has been observed during the N7-alkylation of theophylline under certain conditions. publish.csiro.au Direct C-H arylation at the C8 position has also been reported, providing a route to a diverse range of 8-aryl-substituted xanthine (B1682287) derivatives. nih.gov

The table below summarizes some examples of functionalization at different positions of the theophylline core.

| Position | Type of Functionalization | Reagents and Conditions | Reference |

| N7 | Alkylation | Alkyl halide, Base (e.g., K₂CO₃) | mdpi.com |

| N7 | Acylation | Acid chloride | nih.gov |

| N9 | Alkylation | Diethyl sulfate (B86663), Heat | mdpi.com |

| C8 | Alkylation | Benzyl (B1604629) halide, Aqueous alkali | publish.csiro.au |

| C8 | Arylation | Substituted aldehyde, Thionyl chloride (oxidative cyclization) | nih.gov |

Exploitation of Click Chemistry in Derivative Synthesis

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for the synthesis of novel purine-2,6-dione derivatives. wikipedia.org This reaction allows for the efficient and regioselective formation of 1,2,3-triazole rings, which can serve as linkers to connect the theophylline scaffold to other molecular fragments.

The general strategy involves the synthesis of an alkyne- or azide-functionalized theophylline derivative, which is then reacted with a complementary azide (B81097) or alkyne partner in the presence of a copper(I) catalyst. This approach has been successfully employed to synthesize a variety of theophylline-1,2,3-triazole conjugates. nih.govnih.gov

For example, theophylline can be functionalized with a propargyl group at the N7 position to introduce a terminal alkyne. This alkyne-modified theophylline can then be "clicked" with a wide range of organic azides to generate a library of triazole-containing derivatives. This modular approach is highly valuable in medicinal chemistry for the rapid exploration of structure-activity relationships. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For potassium 1,3-dimethyl-7H-purine-2,6-dione, which is the potassium salt of theophylline, NMR analysis reveals the specific arrangement of protons and carbons and their connectivity. The formation of the potassium salt involves the deprotonation of the acidic N-H proton at the 7-position of the imidazole ring of theophylline. This structural change induces notable shifts in the NMR spectra compared to the parent compound, theophylline.

¹H and ¹³C NMR Spectroscopy:

The ¹H NMR spectrum of theophylline in a solvent like DMSO-d6 typically shows a resonance for the N-H proton, in addition to signals for the C8-H proton and the two N-methyl groups. chemicalbook.comrsc.org Upon formation of the potassium salt, the acidic proton at the N7 position is removed, leading to the disappearance of the corresponding N-H signal in the ¹H NMR spectrum. This absence is a key indicator of salt formation. The electron density around the purine ring system is altered, causing shifts in the remaining proton signals, particularly the C8-H proton, which is expected to shift due to its proximity to the site of deprotonation.

Similarly, the ¹³C NMR spectrum provides detailed information about the carbon skeleton. nih.govresearchgate.netchemicalbook.comdrugbank.com The deprotonation at N7 in potassium theophyllinate results in a redistribution of electron density throughout the heterocyclic rings, causing measurable changes in the chemical shifts of the carbon atoms, especially C4, C5, and C8, which are part of the imidazole ring.

The expected chemical shifts for the theophylline anion (the organic part of the potassium salt) are detailed in the tables below, based on data from its conjugate acid, theophylline.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) in DMSO-d6 | Multiplicity | Notes |

| C8-H | ~8.0 | Singlet | Expected to shift compared to theophylline due to deprotonation at N7. |

| N1-CH₃ | ~3.2 | Singlet | |

| N3-CH₃ | ~3.4 | Singlet | |

| N7-H | Absent | - | Disappearance confirms salt formation. |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) in DMSO-d6 | Notes |

| C2 | ~151.5 | Carbonyl carbon. |

| C4 | ~148.0 | Expected to shift significantly due to proximity to N7. |

| C5 | ~107.0 | Expected to shift significantly due to proximity to N7. |

| C6 | ~155.0 | Carbonyl carbon. |

| C8 | ~141.0 | Expected to shift significantly due to proximity to N7. |

| N1-CH₃ | ~27.5 | |

| N3-CH₃ | ~29.5 |

2D NMR Techniques (NOESY, HMBC):

Two-dimensional (2D) NMR experiments such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for confirming structural assignments. youtube.comemerypharma.comresearchgate.net

NOESY experiments would reveal through-space correlations between protons. For potassium theophyllinate, NOESY could confirm the proximity of the N-methyl protons to the C8-H proton, helping to solidify the assignment of these groups within the purine ring system.

HMBC spectroscopy shows correlations between protons and carbons over two to three bonds. emerypharma.com This would be crucial for unambiguously assigning the quaternary carbons (C2, C4, C5, C6) by observing their correlations with the well-defined proton signals of the methyl groups and the C8-H. For instance, the C8-H proton would show correlations to carbons C4 and C5, while the methyl protons would show correlations to the adjacent carbonyl carbons (C2 and C6) and other nearby ring carbons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For an ionic compound like potassium 1,3-dimethyl-7H-purine-2,6-dione, electrospray ionization (ESI) is the preferred method. nih.gov

In positive-ion mode ESI-MS , one might expect to observe adduct ions. For instance, if a neutral theophylline molecule picks up a potassium ion, an [M+K]⁺ ion would be detected. However, given the salt nature of the sample, analysis in negative-ion mode ESI-MS is more direct for characterizing the anionic component. In this mode, the spectrum would prominently feature the deprotonated theophylline molecule, the 1,3-dimethyl-7H-purine-2,6-dione anion, at an m/z corresponding to its molecular weight (theophylline's molecular weight of 180.16 g/mol minus the mass of a proton). researchgate.net

Tandem mass spectrometry (MS/MS) experiments on the selected anion would provide information about its fragmentation pattern, which is crucial for structural confirmation. Collision-induced dissociation (CID) of the theophylline anion would likely lead to characteristic fragmentation pathways, such as the loss of methyl groups or ring cleavage, providing a structural fingerprint of the molecule. nih.govrsc.orgrsc.org

Interactive Data Table: Expected Mass Spectrometry Data

| Ion | Expected m/z | Ionization Mode | Notes |

| [C₇H₇N₄O₂]⁻ | 179.06 | ESI (-) | Deprotonated theophylline (theophyllinate anion). |

| [C₇H₈N₄O₂ + K]⁺ | 219.02 | ESI (+) | Potassium adduct of neutral theophylline. |

Infrared (IR) and Raman Spectroscopy for Vibrational and Functional Group Assignments

Infrared (IR) Spectroscopy:

The FTIR spectrum of theophylline shows characteristic absorption bands for N-H stretching, C=O stretching, C-N stretching, and ring vibrations. researchgate.netresearchgate.net The most significant change in the IR spectrum upon formation of potassium theophyllinate is the disappearance of the N-H stretching vibration, typically observed in the 3100-3150 cm⁻¹ region for theophylline. researchgate.net This confirms the deprotonation at the N7 position. Furthermore, the deprotonation and resulting delocalization of the negative charge within the imidazole ring can lead to shifts in the positions and intensities of the carbonyl (C=O) stretching bands (typically around 1650-1710 cm⁻¹) and the purine ring skeletal vibrations. nih.gov

Raman Spectroscopy:

Interactive Data Table: Key Vibrational Band Assignments

| Vibrational Mode | Theophylline (Approx. cm⁻¹) | Potassium Theophyllinate (Expected Change) | Technique |

| N-H Stretch | 3120 | Disappears | IR |

| C=O Stretch | 1706, 1659 | Shift in position and/or intensity | IR, Raman |

| Purine Ring Skeletal | Various | Shift in frequencies | IR, Raman |

| C-H Stretch (methyl) | ~2950-3000 | Minimal change | IR, Raman |

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure Studies

UV-Vis spectroscopy measures the electronic transitions within a molecule. The purine ring system of theophylline acts as a chromophore, absorbing UV radiation. sielc.com The UV-Vis spectrum of theophylline in a neutral or acidic medium typically exhibits absorption maxima around 272 nm. sielc.comresearchgate.net

The formation of the potassium salt, and thus the presence of the theophyllinate anion in solution, significantly alters the electronic structure of the chromophore. Deprotonation at the N7 position increases electron delocalization within the imidazole ring. This change in the electronic environment is expected to cause a bathochromic shift (a shift to a longer wavelength) of the absorption maximum (λmax). researchgate.net The extent of this shift is dependent on the solvent. Studying the UV-Vis spectrum at different pH values can be used to observe the transition from the protonated to the deprotonated species. researchgate.netnih.govresearchgate.net

Interactive Data Table: UV-Vis Absorption Data

| Species | Solvent/Condition | λmax (nm) | Molar Absorptivity (ε) |

| Theophylline | Acidic/Neutral Aqueous | ~272 | Varies with pH |

| Theophyllinate Anion | Basic Aqueous | >272 (Shifted) | Varies with pH |

This shift in the absorption maximum upon deprotonation is a key characteristic that can be used to confirm the formation of the potassium salt in solution and to study its electronic properties.

Crystallography and Solid State Chemistry

Single-Crystal X-ray Diffraction Analysis of Molecular Conformation and Intermolecular Interactions

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystal. For theophylline (B1681296), SCXRD studies on its various polymorphs have revealed that the molecule itself is nearly planar. worktribe.com These studies provide foundational knowledge for understanding the conformation and interactions that would be present in its potassium salt.

Theophylline has several well-characterized polymorphs, with Forms I and II being the most studied anhydrous forms, in addition to a stable monohydrate. worktribe.comresearchgate.net In these structures, the molecular conformation of theophylline remains consistent, but the packing arrangements and intermolecular interactions differ, giving rise to distinct crystalline forms. worktribe.com

The primary intermolecular interaction governing the crystal packing of theophylline is hydrogen bonding. The theophylline molecule possesses one hydrogen bond donor, the N-H group in the imidazole (B134444) ring, and three primary hydrogen bond acceptors: the two carbonyl oxygens (C=O) and the second nitrogen atom of the imidazole ring. nih.gov In the crystal structure of the stable anhydrous Form II, the N-H group of one theophylline molecule forms a hydrogen bond with the imidazole nitrogen atom of a neighboring molecule. This interaction leads to the formation of zigzag chains. worktribe.com In the theophylline monohydrate structure, theophylline molecules form hydrogen-bonded dimers, where two molecules are linked via N-H···O=C hydrogen bonds. worktribe.com

In a salt such as potassium 1,3-dimethyl-7H-purine-2,6-dione, the acidic proton of the N-H group is lost, resulting in a theophylline anion. The crystal structure would then be defined by ionic interactions between the potassium cation (K+) and the negatively charged theophylline anion, alongside other non-covalent interactions. The potassium ion would likely coordinate with the electron-rich oxygen and nitrogen atoms of the purine (B94841) ring system.

Table 1: Crystallographic Data for Theophylline Polymorphs

| Form | Crystal System | Space Group | Key Hydrogen Bond | Reference |

| Form I | Orthorhombic | Pna2₁ | N-H···N (chain) | worktribe.com |

| Form II | Orthorhombic | Pna2₁ | N-H···N (zigzag chain) | worktribe.com |

| Monohydrate | Monoclinic | P2₁/n | N-H···O=C (dimer) | worktribe.com |

Powder X-ray Diffraction (PXRD) in Polymorphism and Pseudopolymorphism Research

Powder X-ray diffraction (PXRD) is a critical tool for the characterization of polycrystalline materials and is extensively used to study the polymorphism and pseudopolymorphism of theophylline. nih.gov Each crystalline form of a compound produces a unique PXRD pattern, which serves as a fingerprint for its identification. researchgate.net

Theophylline is known to exist in at least four anhydrous polymorphic forms and a monohydrate pseudopolymorph. researchgate.net The interconversion between these forms, particularly between the anhydrous and monohydrate states, is a key area of study. PXRD is instrumental in monitoring these phase transformations, which can be induced by factors such as temperature, pressure, and relative humidity. researchgate.netnih.gov

For instance, studies have shown that anhydrous theophylline can convert to theophylline monohydrate when exposed to high humidity. researchgate.net This transformation is readily detected by PXRD, as the pattern of the monohydrate exhibits characteristic peaks at different 2θ angles compared to the anhydrous forms. researchgate.netnih.gov The ability to quantify the amounts of different crystalline forms in a mixture is another important application of PXRD, often employing chemometric methods for enhanced accuracy. nih.gov This is crucial for ensuring the consistency and quality of the solid form.

Crystal Engineering Principles Applied to Purine Salts and Co-crystals

Crystal engineering is the design and synthesis of functional solid-state structures based on an understanding of intermolecular interactions. Theophylline, as a purine derivative, is an excellent candidate for crystal engineering, and numerous studies have explored the formation of its salts and co-crystals to modify its physicochemical properties. nih.gov

The formation of a salt, such as potassium 1,3-dimethyl-7H-purine-2,6-dione, involves the transfer of a proton from the acidic N-H group of theophylline to a base, or in this case, the reaction with a potassium base to form an ionic pair. The resulting crystal lattice is stabilized primarily by strong ionic bonds.

Co-crystals, on the other hand, are formed between theophylline and a neutral co-former molecule, held together by non-covalent interactions, predominantly hydrogen bonds. nih.gov A common strategy involves combining theophylline with carboxylic acids. In these co-crystals, the "best-donor–best-acceptor" rule is often followed, where the most acidic proton (from the carboxylic acid) forms a hydrogen bond with the most basic site on the theophylline molecule (the imidazole nitrogen). This directed interaction allows for the rational design of new crystalline structures with potentially improved properties. The extensive research into theophylline co-crystals provides a blueprint for understanding the types of intermolecular interactions the theophylline moiety is prone to form. nih.govresearchgate.net

Hydrogen Bonding Networks and Supramolecular Assembly in the Solid State

The solid-state structures of theophylline and its derivatives are governed by the formation of robust hydrogen bonding networks, which direct the supramolecular assembly of the molecules. nih.gov The specific patterns of hydrogen bonds are referred to as supramolecular synthons.

In co-crystals, the hydrogen bonding landscape becomes more diverse. For example, in co-crystals with dicarboxylic acids, theophylline molecules can still form the characteristic N-H···O=C dimers, while the acid molecules bridge these dimers through O-H···N hydrogen bonds involving the basic imidazole nitrogen of theophylline. This creates a multi-component assembly with a highly predictable and stable hydrogen-bonded network. The interplay of these strong hydrogen bonds, along with weaker interactions like C-H···O and π-π stacking, determines the final crystal structure and its properties. Understanding these assembly principles is key to predicting and controlling the crystal structures of new theophylline salts and co-crystals.

Molecular Interactions and Biochemical Mechanisms in Vitro Models

Molecular Interactions with Adenosine (B11128) Receptors (A1, A2A, A2B, A3): In Silico and In Vitro Binding Affinity Studies

Theophylline (B1681296) is well-established as a non-selective antagonist of adenosine receptors, competing with the endogenous ligand adenosine. semanticscholar.orgoup.com Its structural similarity to adenosine allows it to bind to these G protein-coupled receptors (GPCRs), though without initiating the downstream signaling cascade. nih.govyoutube.com Studies have shown that theophylline and its metabolite, caffeine (B1668208), are potent inhibitors of adenosine receptors in the human brain. semanticscholar.org The affinity of theophylline for the different adenosine receptor subtypes varies, and it is generally considered a weak antagonist compared to more specifically designed synthetic ligands. nih.gov

In vitro studies have demonstrated that theophylline has a slightly higher affinity for A1, A2A, and A2B receptors compared to caffeine and is also a weak antagonist at the A3 receptor subtype. semanticscholar.org Radioligand binding studies have been crucial in determining these affinities, typically by measuring the displacement of a high-affinity radiolabeled ligand by theophylline. For instance, the affinity for A1 receptors has been assessed by measuring the inhibition of N6-[3H]cyclohexyladenosine ([3H]CHA) binding to brain membranes. pnas.org While specific Ki values for the potassium salt are not detailed, the data for theophylline provides the fundamental binding characteristics.

Table 5.1: Reported Binding Affinities of Theophylline for Adenosine Receptor Subtypes

| Receptor Subtype | Finding | Source |

| A1, A2A, A2B | Theophylline and paraxanthine (B195701) exhibit slightly higher affinities than caffeine. | semanticscholar.org |

| A3 | Weak antagonist activity reported. | semanticscholar.org |

| A1 vs A2 | Displayed a 9-fold greater affinity for the A1-receptor over the A2-receptor in one study. | oup.com |

| A2 Subtype | IC50 value for effective blockade of A2 subtype receptors was 45 µM. | semanticscholar.org |

Modern biophysical techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are instrumental in providing a detailed thermodynamic and kinetic profile of ligand-receptor interactions.

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. reactionbiology.comnih.gov This allows for the determination of the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single label-free experiment. nih.govharvard.edu The principle involves titrating the ligand (theophylline) into a sample cell containing the purified and solubilized receptor, with the resulting heat changes monitored over time. nih.gov While the search results describe the utility of ITC for studying adenosine receptor interactions and even the cross-binding of theophylline aptamers, specific thermodynamic data (ΔH, ΔS) for the direct binding of theophylline to each adenosine receptor subtype is not extensively detailed in the provided literature. reactionbiology.comnih.gov

Surface Plasmon Resonance (SPR) is another powerful label-free technique for studying real-time biomolecular interactions. drugbank.comnih.gov In an SPR experiment, one molecule (e.g., the receptor) is immobilized on a sensor surface, and the other (theophylline) is flowed over it. nih.gov Binding is detected as a change in the refractive index at the surface, which allows for the calculation of association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (KD) can be derived. drugbank.com SPR has been successfully employed to screen for fragments that bind to the entire family of human adenosine receptors, demonstrating its utility for characterizing even low-affinity interactions. nih.govnih.gov However, specific kinetic parameters (kon, koff) for the theophylline-adenosine receptor interaction were not found in the provided search results.

Structure-Activity Relationship (SAR) studies of xanthine (B1682287) derivatives have provided critical insights into the molecular features that govern affinity and selectivity for adenosine receptors. Theophylline (1,3-dimethylxanthine) serves as a foundational scaffold in these investigations.

Key findings from SAR studies include:

N1 and N3 Positions: The methyl groups at the N1 and N3 positions are important for activity. The 1-methyl group, in particular, is considered pivotal for inhibitory effects at adenosine receptors. semanticscholar.org Substitutions at these positions with larger alkyl groups, such as dipropyl substitutions, can significantly enhance potency compared to the dimethyl substitutions in theophylline. pnas.orgresearchgate.net

C8 Position: This position is of primary importance for modulating receptor affinity and achieving selectivity. nih.gov Introducing bulky substituents, especially aryl or cycloalkyl groups, at the C8 position generally leads to a substantial increase in antagonist potency at A1 and A2A receptors. semanticscholar.orgpnas.org For example, an 8-phenyl substituent dramatically increases potency over theophylline. pnas.org

Selectivity: While substitutions at the C8 position are crucial for high A1 affinity, modifications at the N3 and N7 positions can impart a degree of A2 selectivity. nih.gov The development of highly potent and selective antagonists for all four receptor subtypes has been achieved based on the xanthine structure. semanticscholar.org

Table 5.1.2: Structure-Activity Relationship (SAR) Insights for Xanthine Derivatives

| Position on Xanthine Scaffold | Substitution Effect | Impact on Receptor Interaction | Source |

| N1 | Methyl group is pivotal for inhibitory effects. | Increases activity from none to measurable. | semanticscholar.org |

| N1, N3 | 1,3-Dipropyl substitutions enhance potency. | Increases affinity compared to 1,3-dimethyl (theophylline). | pnas.org |

| C8 | Bulky substituents (e.g., phenyl) are critical. | Greatly increases receptor binding affinity for A1 and A2. | pnas.orgnih.gov |

| C8-Phenyl Substitutions | Certain para substitutions on an 8-phenyl ring augment potency. | Further enhances affinity. | pnas.org |

| N3, N7 | Suitable substitutions can confer some A2 selectivity. | Modulates selectivity between A1 and A2 receptors. | nih.gov |

Phosphodiesterase Enzyme Inhibition: Kinetic and Structural Insights in Cell-Free Systems

Theophylline is a non-specific inhibitor of phosphodiesterase (PDE) enzymes, which are responsible for the hydrolysis of cyclic nucleotides like cyclic AMP (cAMP) and cyclic GMP (cGMP). drugbank.comcambridge.org By inhibiting PDEs, theophylline causes an increase in intracellular concentrations of these second messengers. This non-selective inhibition is considered one of its primary mechanisms of action, alongside adenosine receptor antagonism. researchgate.netnih.gov

In cell-free systems, theophylline has been shown to inhibit various PDE isoenzymes. researchgate.net Its bronchodilator effects are thought to be mediated partly through the inhibition of PDE3, while effects on inflammatory cells may involve PDE4 inhibition. nih.govclinpgx.org However, theophylline is a relatively weak inhibitor compared to newer, isoenzyme-selective PDE inhibitors like rolipram (B1679513) (a PDE4 inhibitor). nih.gov The inhibitory actions appear to result largely from the inhibition of the type IV isoenzymes, which is relevant to its anti-inflammatory effects. researchgate.net The kinetic profile of theophylline as a PDE inhibitor is competitive, meaning it competes with the natural substrates (cAMP and cGMP) for the active site of the enzyme.

Xanthine Oxidase Inhibition: Mechanism and Kinetics in Enzyme Assays

The interaction of theophylline with xanthine oxidase (XDH), also known as xanthine oxidoreductase, is primarily metabolic. Xanthine oxidase is a key enzyme in purine (B94841) catabolism. In the metabolic pathway of theophylline, after demethylation to 1-methylxanthine (B19228), this metabolite is further hydroxylated by xanthine oxidase to 1-methyluric acid. drugbank.comclinpgx.org

While theophylline is a substrate for enzymes in the purine metabolic pathway, it is not considered a potent inhibitor of xanthine oxidase itself, unlike compounds such as allopurinol (B61711) or febuxostat. researchgate.netnih.gov Studies investigating potential drug-drug interactions have focused on how potent XDH inhibitors affect theophylline's metabolism, rather than on theophylline's ability to inhibit the enzyme. clinpgx.orgresearchgate.net For instance, inhibition of XDH can alter the clearance of theophylline by affecting the metabolism of its 1-methylxanthine metabolite. clinpgx.org In enzyme assays, the interaction would be characterized by theophylline acting as a poor substrate or a very weak competitive inhibitor, with kinetic studies showing a high Michaelis constant (Km) or inhibition constant (Ki) relative to the enzyme's natural substrates, xanthine and hypoxanthine.

Interactions with Other Biological Macromolecules (e.g., Enzymes, Proteins) in Model Systems

Beyond its primary targets, theophylline interacts with other macromolecules in vitro, which influences its pharmacokinetic profile.

Plasma Protein Binding: In human plasma, theophylline binds to proteins, primarily albumin. drugbank.com This binding is reversible and relatively low, with approximately 40% of the drug being bound at therapeutic concentrations. drugbank.com This interaction is significant as only the unbound fraction of the drug is free to interact with receptors and enzymes to exert its pharmacological effects.

Metabolizing Enzymes: Theophylline is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes. clinpgx.org In vitro studies using human liver microsomes have identified CYP1A2 as the main enzyme responsible for the N-demethylation of theophylline. CYP2E1 also plays a role in its 8-hydroxylation. clinpgx.org A minor role for CYP3A4 has also been suggested. clinpgx.org These interactions are substrate-enzyme relationships rather than inhibitory ones, defining the metabolic fate of the compound.

Analytical Methodologies for Research and Quality Control

High-Performance Liquid Chromatography (HPLC) for Purity, Quantitative Analysis, and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of potassium 1,3-dimethyl-7H-purine-2,6-dione due to its high resolution, sensitivity, and accuracy. oup.com It is widely applied for quantitative analysis, purity assessment, and the profiling of related substances and potential impurities. scribd.comimpactfactor.org

Reversed-phase HPLC (RP-HPLC) is the most common mode of separation. uobasrah.edu.iq In this approach, a nonpolar stationary phase, typically a C18 column, is used with a polar mobile phase. oup.comuobasrah.edu.iqrdd.edu.iq The separation of theophylline (B1681296) and its related compounds is achieved by carefully controlling the mobile phase composition, which often consists of a mixture of an aqueous buffer (like acetate (B1210297) or phosphate) and an organic modifier such as acetonitrile (B52724) or methanol (B129727). nih.govnih.gov Isocratic elution, where the mobile phase composition remains constant, is often sufficient for routine analysis, offering simplicity and speed. nih.govnih.govresearchgate.net However, gradient elution may be necessary to resolve more complex mixtures of impurities. oup.comnih.gov

For quantitative analysis, detection is typically performed using an ultraviolet (UV) detector, with the wavelength set at or near the maximum absorbance of theophylline, which is around 273-280 nm. uobasrah.edu.iqnih.govoup.comresearchgate.net The method's performance is validated according to International Conference on Harmonisation (ICH) guidelines, establishing its linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). uobasrah.edu.iqresearchgate.net Linearity is typically demonstrated over a specific concentration range, with correlation coefficients (R²) close to 0.999. oup.comuobasrah.edu.iq

Impurity profiling is a critical application of HPLC in quality control. The method must be able to separate the active pharmaceutical ingredient (API) from known impurities, such as caffeine (B1668208) (1,3,7-trimethylxanthine), theobromine (B1682246) (3,7-dimethylxanthine), and other related substances, as well as any degradation products. impactfactor.orgrdd.edu.iqoup.comnih.gov The specificity of the method ensures that the analyte peak is free from interference from these other compounds. impactfactor.orgnih.gov

Table 1: HPLC Method Parameters for Theophylline Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | Reversed-phase C18 (e.g., Agilent Zorbax-SCX-C18, 5 µm, 250 mm x 4.6 mm) | uobasrah.edu.iq |

| Mobile Phase | Methanol:Water (60:40) or Acetonitrile:Water (96:4 v/v) | oup.comnih.gov |

| Flow Rate | 0.5 - 1.0 mL/min | oup.comuobasrah.edu.iqrdd.edu.iq |

| Detection | UV at 273-280 nm | uobasrah.edu.iqnih.govoup.com |

| Retention Time | ~3.7 - 5.2 min | oup.comuobasrah.edu.iq |

| Linearity Range | 5-25 mg/L or 0.1-25 µg/mL | oup.comuobasrah.edu.iq |

| LOD | 0.99 µg/mL | uobasrah.edu.iq |

| LOQ | 3 µg/mL | uobasrah.edu.iq |

| Recovery | 99-100% | uobasrah.edu.iq |

Gas Chromatography (GC) Applications in Volatile Derivative Analysis

Gas Chromatography (GC) can also be utilized for the analysis of theophylline, although it is less common than HPLC because theophylline is not inherently volatile. nih.gov To overcome this limitation, chemical derivatization is required to convert the polar, non-volatile theophylline molecule into a more volatile and thermally stable derivative suitable for GC analysis. jfda-online.commdpi.com

The derivatization process typically involves targeting the active hydrogen in the purine (B94841) ring structure. Common derivatization techniques include silylation, acylation, and alkylation. jfda-online.com For instance, silylating agents like N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) can be used to replace the active proton with a trimethylsilyl (B98337) (TMS) group, thereby increasing volatility. mdpi.comresearchgate.net

Once derivatized, the sample is injected into the GC system, where it is vaporized and separated on a capillary column. The choice of the stationary phase in the column is crucial for achieving good resolution. Detection is often performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). nih.gov GC coupled with mass spectrometry (GC-MS) provides high specificity and allows for structural confirmation of the analyte and any impurities. researchgate.net Isotope dilution-mass spectrometry (GC-IDMS) is a high-accuracy reference method that can be used for the definitive quantification of theophylline in various matrices. nih.govresearchgate.net

While requiring an additional sample preparation step, GC can be a powerful tool, especially for confirming the identity of theophylline and its metabolites or for use in reference measurement procedures. nih.govnih.gov

Capillary Electrophoresis (CE) for Separation and Analysis

Capillary Electrophoresis (CE) offers an alternative high-efficiency separation technique for the analysis of potassium 1,3-dimethyl-7H-purine-2,6-dione. nih.gov CE methods provide several advantages, including rapid analysis times, low sample and reagent consumption, and high separation efficiency. researchgate.net It is particularly effective for separating structurally similar compounds like xanthine (B1682287) derivatives. nih.govresearchgate.net

In CE, separation occurs in a narrow-bore fused-silica capillary filled with an electrolyte buffer. When a high voltage is applied across the capillary, charged molecules migrate at different velocities depending on their charge-to-size ratio, allowing for their separation. Theophylline and related compounds, being weak bases, can be separated effectively by optimizing parameters such as the buffer composition, pH, and the applied voltage. nih.govresearchgate.net

A study on the separation of theophylline, caffeine, and other related drugs demonstrated excellent separation using a ternary mobile phase of isopropanol/hexane/1 mM Tris buffer at pH 8. nih.gov This method achieved a theoretical plate efficiency of 63,000 plates per meter, indicating high resolving power. nih.gov Detection is typically accomplished using a UV or photodiode array (PDA) detector integrated into the CE system. nih.gov Although CE is highly efficient, it can be challenging to separate theophylline and caffeine simultaneously in a single run due to their similar chemical behaviors. researchgate.net

Spectrophotometric Methods for Quantitative Determination

UV-Visible spectrophotometry is a simple, cost-effective, and widely accessible method for the quantitative determination of potassium 1,3-dimethyl-7H-purine-2,6-dione. uobasrah.edu.iqiosrjournals.org This technique is based on the principle that the compound absorbs light in the ultraviolet region of the electromagnetic spectrum. The analysis involves measuring the absorbance of a solution of the compound at its wavelength of maximum absorption (λmax). nih.govijcpa.in

For theophylline, the λmax is typically observed around 271-275 nm in solvents like methanol or water. nih.goviosrjournals.orgijcpa.in According to the Beer-Lambert law, the absorbance of the solution is directly proportional to the concentration of the analyte. A calibration curve is constructed by plotting absorbance versus a series of known concentrations, which is then used to determine the concentration of an unknown sample. nih.gov

While straightforward and rapid, spectrophotometric methods can suffer from a lack of selectivity. nih.gov The presence of other substances that absorb at the same wavelength, such as caffeine or other impurities, can lead to interference and inaccurate results. nih.gov Therefore, this method is most suitable for the analysis of pure bulk drug or simple formulations where interfering substances are absent. iosrjournals.org For more complex samples or for impurity analysis, it is often used in conjunction with a separation technique like HPLC. nih.gov

Table 2: Spectrophotometric Method Parameters for Theophylline Analysis

| Parameter | Condition | Source |

|---|---|---|

| Instrument | Double beam UV-Visible spectrophotometer | nih.gov |

| Solvent | Methanol or Water | nih.goviosrjournals.org |

| λmax | ~271-275 nm | nih.goviosrjournals.orgijcpa.innih.gov |

| Linear Dynamic Range | 1.0–25.0 mg L−1 | nih.gov |

| Limit of Detection (LOD) | 0.03 mg L−1 | nih.gov |

| Application | Quantitative determination in bulk and simple formulations | iosrjournals.orgijcpa.in |

Electrochemical Methods for Detection and Characterization

Electrochemical methods provide a highly sensitive and selective alternative for the detection and quantification of potassium 1,3-dimethyl-7H-purine-2,6-dione. researchgate.netdoaj.org These techniques are based on the electroactive nature of the theophylline molecule, which can be oxidized at an electrode surface. bohrium.com Advantages of electrochemical sensors include speed, portability, and high sensitivity. researchgate.net

Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are commonly used to study the electrochemical behavior of theophylline. osti.govnih.gov The analysis involves measuring the current response as a function of an applied potential. The peak current generated during the oxidation of theophylline is proportional to its concentration. nih.gov

To enhance the sensitivity and selectivity of the measurement, the surface of the working electrode is often modified. bohrium.com Various nanomaterials, such as graphene oxide, copper oxide nanoparticles, and nanoclay, have been used to fabricate modified electrodes. bohrium.comosti.govnih.gov These modifications can increase the electrode's surface area and facilitate faster electron transfer, resulting in an amplified signal and lower detection limits, often in the nanomolar range. researchgate.net For example, a carbon paste electrode modified with graphene oxide and copper oxide nanoparticles showed enhanced sensitivity for theophylline detection. osti.govnih.gov These methods have been successfully applied to determine theophylline concentrations in pharmaceutical and biological samples. osti.gov

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Reactivity, and Acidity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the fundamental properties of the theophylline (B1681296) molecule at the electronic level. These calculations provide a theoretical framework for understanding its structure, stability, and chemical reactivity.

Studies utilizing DFT methods, such as B3LYP with basis sets like 6-31G and 6-311++G(d,p), have been performed to determine the ground state optimized geometry of theophylline. imanagerpublications.comresearchgate.net These calculations yield key electronic properties, including total energies, frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential (MEP). imanagerpublications.comnih.gov

The HOMO-LUMO energy gap is a critical parameter for assessing molecular reactivity; a smaller gap suggests higher reactivity. For theophylline, DFT calculations have determined this gap to be approximately 5.00 eV to 5.12 eV, depending on the basis set used. imanagerpublications.com The molecular electrostatic potential (MEP) map identifies the electron-rich and electron-deficient regions of the molecule, which are crucial for predicting sites of electrophilic and nucleophilic attack. imanagerpublications.com In theophylline, MEP analysis shows negative electrostatic potentials around the oxygen atoms, indicating these are likely sites for interaction with positive ions like potassium, while positive potential is found near the hydrogen atom on the imidazole (B134444) ring. imanagerpublications.com

Furthermore, quantum chemical calculations can be used to predict the acidity of molecules. The energy difference between a neutral acid and its corresponding anion, calculated within an aqueous solvent model, has shown a strong correlation with experimental pKa values. researchgate.net This type of calculation is fundamental to understanding the formation of the potassium salt of theophylline, as it quantifies the propensity of the N-H proton in the imidazole ring to dissociate.

Table 1: Calculated Electronic Properties of Theophylline using DFT

| Property | B3LYP/6-31G | B3LYP/6-31G** |

|---|---|---|

| Total Energy (eV) | -17438.43 | -17444.53 |

| HOMO-LUMO Gap (eV) | 5.00 | 5.12 |

| Ionization Energy (eV) | 6.284 | 6.084 |

| Electron Affinity (eV) | 1.285 | 0.965 |

| Dipole Moment (Debye) | 3.622 | 3.462 |

Data sourced from DFT calculations on the theophylline molecular system. imanagerpublications.com

Molecular Dynamics (MD) Simulations of Ligand-Target Complexes

Molecular dynamics (MD) simulations offer a dynamic perspective on the interactions between a ligand, such as theophylline, and its biological target. These simulations model the movements of atoms over time, providing detailed insights into binding pathways, conformational changes, and the stability of ligand-receptor complexes.

A significant area of study for theophylline has been its interaction with RNA aptamers, which are short nucleic acid sequences that bind to specific target molecules. nih.govnih.gov All-atom MD simulations, including enhanced sampling methods like Ligand Gaussian accelerated Molecular Dynamics (LiGaMD), have been employed to capture the repetitive binding and dissociation events of theophylline with its RNA aptamer. nih.govnih.gov

These simulations have revealed that the binding process is complex and involves significant conformational changes in the RNA structure. nih.gov For instance, the flipping of a cytosine nucleotide (C27) is a crucial component of the binding pocket's formation. nih.govchemrxiv.org The simulations have elucidated that ligand binding can occur through a "conformational selection" mechanism, where the ligand binds to a pre-existing conformation of the RNA, as well as an "induced fit" mechanism, where the binding pocket adapts its shape upon ligand entry. nih.govchemrxiv.org By calculating the binding free energy and kinetic rate constants from these simulations, researchers can achieve results that align well with experimental data. nih.govnih.gov These computational approaches are vital for understanding the molecular basis of recognition and for the structure-based design of drugs targeting flexible RNA molecules. nih.govnih.gov

Molecular Docking Studies for Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. elifesciences.org This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the structural basis of ligand-target interactions. For theophylline and its derivatives, docking studies have been instrumental in identifying potential binding modes with various therapeutic targets.

In the context of anticancer research, docking studies have been performed on newly synthesized theophylline derivatives containing 1,2,3-triazole and amide groups. rsc.orgrsc.org These studies investigated the binding of the compounds to targets involved in cancer cell proliferation, such as human epidermal growth factor receptor 2 (HER2). rsc.org The results from these in silico analyses, including docking scores and binding energies, helped to rationalize the observed in vitro anticancer activity. rsc.orgrsc.org For example, specific hydrogen bonds and other interactions between the theophylline derivatives and key amino acid residues (e.g., Thr862, Asp863, Ser783) in the receptor's active site were identified, providing a detailed picture of the binding mode. rsc.org

Similarly, docking has been used to study theophylline-based inhibitors of aldehyde dehydrogenase 1A1 (ALDH1A1), an enzyme implicated in cancer stem cells. nih.gov These studies revealed important binding residues within the ALDH1A1 active site, such as GLY 125, TRP 178, and PHE 171, which interact with the theophylline-based ligands. nih.gov The insights gained from molecular docking are crucial for predicting how modifications to the theophylline scaffold might enhance binding affinity and selectivity.

Table 2: Example of Molecular Docking Results for a Theophylline Derivative

| Parameter | Compound 22 | Compound 27 |

|---|---|---|

| Target | HER2 | HER2 |

| Dock Score | -16.21 | -15.23 |

| Binding Energy | -10.342 | -9.673 |

| Binding Affinity | 11.23 | 10.95 |

| Interacting Residues | Thr862, Asp863 | Asp863, Ser783 |

Data represents docking calculations of theophylline-1,2,3-triazole derivatives against the HER2 receptor. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Purine (B94841) Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For purine derivatives, including those based on the theophylline scaffold, QSAR studies are valuable for predicting the activity of new compounds and for identifying the key molecular features that govern their efficacy.

Various QSAR models have been developed for theophylline derivatives targeting different biological endpoints. For instance, 2D-QSAR models have been constructed to correlate physicochemical and quantum chemical parameters of 7-substituted theophyllines with their bronchodilatory activities. nih.gov In another study focused on anticancer activity, 2D- and 3D-QSAR models were developed for theophylline-based inhibitors of ALDH1A1. nih.govresearchgate.net These models identified important descriptors, such as hydrophobicity (LogP), molar refractivity (MR), and electronic properties (EHOMO, ELUMO), that influence the inhibitory activity. researchgate.net

3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been applied to larger sets of purine derivatives to understand the structural requirements for antitumor activity. nih.govnih.gov These models generate 3D contour maps that visualize regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity, thereby guiding the rational design of more potent molecules. nih.govnih.gov The statistical validation of these QSAR models is crucial, and parameters like the correlation coefficient (r²) and cross-validated correlation coefficient (q²) are used to assess their predictive power. researchgate.net

Chemical Stability, Degradation Pathways, and Reaction Mechanisms

Hydrolytic Stability Studies under Various pH Conditions

Theophylline (B1681296), the core structure of potassium 1,3-dimethyl-7H-purine-2,6-dione, demonstrates considerable stability in aqueous solutions across a range of pH values. The purine (B94841) ring system is inherently robust and does not readily undergo hydrolysis under typical aqueous conditions. Scientific literature focuses more on the influence of pH on physicochemical properties like solubility and dissolution rate rather than on chemical degradation via hydrolysis. researchgate.netumich.edu

Photochemical Degradation Pathways and Products

While theophylline is relatively stable under direct photolysis, its degradation can be induced through advanced oxidation processes (AOPs) involving UV light. drugbank.com In the presence of hydrogen peroxide (H₂O₂), UV irradiation leads to the generation of highly reactive hydroxyl radicals (•OH), which effectively degrade the theophylline molecule. drugbank.com The efficiency of this H₂O₂/UV photolysis is dependent on the concentration of H₂O₂. drugbank.com

Similarly, a UV-254 nm activated persulfate (PS) system has proven effective for the degradation of theophylline, following pseudo-first-order reaction kinetics. In this system, sulfate (B86663) radicals (SO₄•−) are the primary species responsible for the degradation process. nih.gov Studies indicate that the highest rate of degradation in the UV/PS system occurs at a neutral pH. nih.gov

The photochemical degradation of theophylline results in several transformation products. Analysis using techniques like liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-Q-TOF-MS) has identified metabolites that are also found in microbial degradation, such as xanthine (B1682287) and uric acid. drugbank.com

Table 1: Photochemical Degradation Conditions and Products of Theophylline

| Degradation System | Key Reactive Species | Optimal pH | Identified Degradation Products |

| H₂O₂/UV Photolysis | Hydroxyl Radical (•OH) | Not Specified | Xanthine, Uric Acid |

| UV-254nm/Persulfate | Sulfate Radical (SO₄•−) | Neutral | Not specified |

This table summarizes key findings from studies on the photochemical degradation of theophylline, the active moiety of potassium 1,3-dimethyl-7H-purine-2,6-dione.

Oxidative Stability and Interaction with Reactive Species

Potassium 1,3-dimethyl-7H-purine-2,6-dione is susceptible to degradation by strong oxidizing agents and reactive oxygen species (ROS). As discussed in the context of photochemical degradation, hydroxyl (•OH) and sulfate (SO₄•−) radicals are effective in breaking down the theophylline structure. drugbank.com

The stability of the compound in an oxidative environment can be significantly influenced by the surrounding matrix. For example, the presence of inorganic ions, such as nitrates (NO₃⁻) and sulfates (SO₄²⁻), can decrease the efficiency of oxidative degradation. mdpi.comresearchgate.net These ions act as scavengers for the primary oxidizing species (e.g., •OH radicals), reducing their availability to react with the theophylline molecule. drugbank.commdpi.com A notable reduction in degradation efficiency has been observed in real-world water samples, like river water, compared to controlled laboratory conditions, which is attributed to the presence of dissolved organic matter and inorganic ions that consume the reactive species. drugbank.com

In biological contexts, theophylline itself has been shown to modulate oxidative processes. Some studies have reported that theophylline can induce the generation of ROS in certain cell types, while others have found it can inhibit the production of species like hydrogen peroxide and nitric oxide in neutrophils. researchgate.netmdpi.com

Thermal Decomposition Characteristics and Kinetics

Thermogravimetric analysis (TGA) provides insight into the thermal stability of theophylline. The decomposition of standard theophylline begins at approximately 298.6°C. derangedphysiology.com The process occurs in a single stage, characterized by a significant mass loss of about 97.8%. derangedphysiology.com The temperature range for this mass loss, as indicated by derivative thermogravimetry (DTG), is between 217°C and 355°C. derangedphysiology.com

In contrast, aminophylline, which is a salt of theophylline with ethylenediamine, exhibits a two-stage decomposition. The first stage, corresponding to the loss of ethylenediamine, occurs at a lower temperature (starting around 111.8°C). The second stage, which represents the decomposition of the theophylline moiety, begins at approximately 295.3°C, consistent with the decomposition of pure theophylline. derangedphysiology.comresearchgate.net

The kinetics of thermal degradation can also be studied in aqueous solutions using thermally activated persulfate. In such systems, an increase in temperature significantly accelerates the degradation rate. For example, increasing the temperature from 55°C to 75°C was found to increase the observed reaction rate constant by a factor of 44. diva-portal.org

Table 2: Thermal Decomposition Data for Theophylline

| Analysis Method | Parameter | Value | Reference |

| TGA | Onset of Decomposition | 298.6°C | derangedphysiology.com |

| TGA | Mass Loss (single stage) | -97.79% | derangedphysiology.com |

| DTG | Temperature Range of Mass Loss | 217°C - 355°C | derangedphysiology.com |

| TGA (Aminophylline) | Onset of Theophylline Decomposition | 295.3°C | derangedphysiology.com |

This table presents key parameters related to the thermal decomposition of theophylline, derived from thermogravimetric analysis.

Microbiological Degradation and Biocatalysis

Theophylline is biodegradable and can be metabolized by various microorganisms, including both fungi and bacteria. This has opened avenues for biocatalytic applications. Several fungal species isolated from Pu-erh tea, particularly of the Aspergillus genus, have demonstrated the ability to degrade theophylline effectively. wikipedia.orgnih.gov

The primary microbial degradation pathways involve N-demethylation and oxidation. wikipedia.org Fungi such as Aspergillus ustus and Aspergillus tamarii have been identified as being particularly efficient in this process. wikipedia.orgnih.gov Their metabolic action on theophylline leads to the formation of several downstream products. These metabolites have been identified through high-performance liquid chromatography (HPLC) and include 1,3-dimethyluric acid, 3-methylxanthine (B41622), and xanthine. wikipedia.orgnih.gov

This biocatalytic transformation is of interest for the production of other valuable methylxanthines. For instance, research has shown that A. ustus and A. tamarii can be utilized as starter strains in microbial synthesis platforms to efficiently produce 3-methylxanthine and xanthine from a theophylline feedstock. wikipedia.org The bacterium Pseudomonas putida has also been confirmed to degrade theophylline through an N-demethylation pathway. wikipedia.org

In higher plants, theophylline is also metabolized, following a pathway that proceeds from theophylline to 3-methylxanthine, then to xanthine, and ultimately to carbon dioxide and ammonia (B1221849) via intermediates like uric acid and allantoin.

Table 3: Microbial Degradation of Theophylline

| Microorganism | Degradation Pathway(s) | Key Metabolites Produced |

| Aspergillus ustus | N-demethylation, Oxidation | 3-Methylxanthine, Xanthine, 1,3-Dimethyluric acid |

| Aspergillus tamarii | N-demethylation, Oxidation | Xanthine, 3-Methylxanthine, 1,3-Dimethyluric acid |

| Pseudomonas putida | N-demethylation | Not specified |

This table summarizes the microorganisms and pathways involved in the biodegradation of theophylline and the resulting chemical products.

Interactions in Solution Phase and Ion Chemistry

Ion-Pairing Effects and Solution-Phase Speciation

In solution, potassium 1,3-dimethyl-7H-purine-2,6-dione exists as an equilibrium between dissociated ions—the potassium cation (K⁺) and the theophyllinate anion (1,3-dimethyl-7H-purine-2,6-dionate)—and various forms of ion pairs. The extent of ion-pairing and the specific nature of these associations are influenced by the solvent's properties, the concentration of the salt, and the temperature.

In aqueous solutions, the high dielectric constant of water facilitates the dissociation of the salt into solvated ions. The potassium cation, being an alkali metal, has a relatively low charge density and tends to form solvent-separated ion pairs (SSIPs) rather than contact ion pairs (CIPs). nih.govpku.edu.cn In a solvent-separated ion pair, one or more solvent molecules are interposed between the cation and the anion, whereas in a contact ion pair, the ions are in direct contact. Molecular simulations of aqueous solutions containing alkali metal cations and biologically relevant anions like dimethyl phosphate (B84403) and carboxylates suggest that solvent-mediated interactions are predominant for potassium ions. nih.gov This indicates that the interaction between K⁺ and the theophyllinate anion is likely mediated by water molecules.

Studies have shown that cation-anion interactions do occur between the theophyllinate anion and various cations, including K⁺. researchgate.net The speciation in solution can be represented by the following equilibrium:

K⁺(solv) + Theophyllinate⁻(solv) ⇌ [K⁺(solv)Theophyllinate⁻]

The nature of the solvent plays a crucial role. In solvents with lower dielectric constants than water, the propensity for ion-pairing increases. The "law of matching water affinities" suggests that ions with similar hydration energies are more likely to form contact ion pairs. pku.edu.cn The relatively large size of both the potassium cation and the theophyllinate anion might favor some degree of association in solution. The speciation of potassium 1,3-dimethyl-7H-purine-2,6-dione in different solvent systems is a key factor in understanding its chemical behavior and reactivity.

Solubility Behavior and Factors Affecting Solubility in Research Solvents

The solubility of potassium 1,3-dimethyl-7H-purine-2,6-dione is a critical parameter in its application. As a salt, it is generally more soluble in polar solvents than its parent compound, theophylline (B1681296). The solubility of theophylline itself is limited in many solvents. nih.gov

The solubility of the related sodium theophylline salt has been studied in aqueous sodium hydroxide (B78521) solutions at various temperatures. researchgate.net These studies show that solubility increases with temperature. researchgate.net A similar trend can be expected for potassium 1,3-dimethyl-7H-purine-2,6-dione. The solubility of anhydrous theophylline is approximately 2.5 times higher than that of theophylline monohydrate. nih.gov

The pH of the medium is a significant factor affecting solubility. The solubility of potassium silicate, for instance, is enhanced at a high pH (around 11.3). usu.eduusu.edu For theophylline, which is a weak acid, its solubility is also pH-dependent. In acidic solutions, the theophyllinate anion will be protonated to form the less soluble theophylline. Conversely, in neutral to alkaline solutions, the salt form will predominate, leading to higher solubility.

The nature of the research solvent has a profound impact on solubility. Theophylline's solubility has been extensively studied in various neat and binary solvent systems. nih.gov For instance, the highest solubilities for theophylline were observed in DMSO and DMF. nih.gov The use of co-solvents can create synergistic effects, often leading to a maximum solubility at a specific solvent mixture ratio rather than in the neat solvents. researchgate.net

Table 1: Factors Affecting the Solubility of Potassium 1,3-dimethyl-7H-purine-2,6-dione

| Factor | Effect on Solubility | Rationale |

|---|---|---|

| Temperature | Generally increases | Dissolution is often an endothermic process. |

| pH | Higher in neutral to alkaline solutions | In acidic pH, the theophyllinate anion is protonated to the less soluble theophylline. |

| Solvent Polarity | Higher in polar solvents | "Like dissolves like"; the ionic nature of the salt favors interaction with polar solvent molecules. |

| Co-solvents | Can increase or decrease | Synergistic effects can occur, leading to enhanced solubility in mixed solvent systems. |

| Hydration State | Anhydrous form is more soluble | The crystal lattice energy of the anhydrous form is typically lower than the hydrated form. nih.govmdpi.com |

Complexation with Metal Ions and Coordination Chemistry

The theophyllinate anion, derived from potassium 1,3-dimethyl-7H-purine-2,6-dione, is an effective ligand for a variety of metal ions. The nitrogen and oxygen atoms in the purine (B94841) ring system can act as donor atoms, leading to the formation of coordination complexes.

Spectroscopic studies have shown that theophylline binds strongly with several divalent metal ions, including Cd²⁺, Hg²⁺, Sr²⁺, and Ba²⁺. nih.gov The primary binding sites on the theophylline molecule are the oxygen atom at position 6 (O6) and the nitrogen atoms at positions 7 (N7) and 9 (N9). nih.gov The interaction can be direct or indirect, mediated through the metal's hydration shell. nih.gov

The stoichiometry of these metal complexes can vary. For example, with Mn(II) and Fe(II), 2:1 (ligand:metal) complexes are formed, while with Zn(II), a 1:1 complex is observed. proquest.comresearchgate.net The geometry of these complexes is also metal-dependent, with Mn(II) and Fe(II) forming octahedral structures and Zn(II) adopting a tetrahedral geometry. proquest.comresearchgate.net In these complexes, the theophylline derivative acts as a bidentate ligand. proquest.comresearchgate.net

(Data sourced from J Biomol Struct Dyn, 2003) nih.gov

These binding constants indicate strong interactions between theophylline and these metal ions. nih.gov The coordination chemistry of potassium 1,3-dimethyl-7H-purine-2,6-dione is not limited to transition metals; interactions with alkali and alkaline earth metals are also of interest in biological and chemical systems. unifr.chnih.gov The ability of the theophyllinate anion to form stable complexes with a range of metal ions is a key aspect of its chemical profile.

Future Research Directions and Emerging Applications in Chemical Biology

Development of Novel Molecular Probes and Research Tools Utilizing Purine (B94841) Scaffolds

The inherent biological relevance of the purine core makes the 1,3-dimethyl-7H-purine-2,6-dione scaffold an attractive framework for the design of molecular probes. While research has more broadly explored purine derivatives, the principles are directly applicable. For instance, the development of fluorescent probes from adenine (B156593), another purine, highlights a promising direction. A small molecule probe based on an adenine-coumarin structure was shown to exhibit a significant fluorescence-enhancing response to nucleic acids, demonstrating the utility of purine scaffolds in creating tools for biological imaging and sensing. nih.gov

Future work could focus on conjugating fluorophores or other reporter molecules to the theophylline (B1681296) backbone. By modifying positions such as C8 or N7, researchers could create probes to investigate the localization and dynamics of specific cellular targets. Such tools would be invaluable for studying biological processes in real-time and could help elucidate the mechanisms of action for various purine-binding proteins and enzymes.

Exploration of New Catalytic or Material Science Applications

Recent studies have highlighted the potential of theophylline, the parent compound of potassium 1,3-dimethyl-7H-purine-2,6-dione, beyond its traditional biological roles, particularly in green chemistry and material science. Theophylline itself has been identified as an effective, biodegradable, and green catalyst for various multicomponent organic reactions, including acylation and methylation. nih.gov Its unique structure, featuring multiple nitrogen and oxygen atoms, allows it to stabilize transition states and interact efficiently with a range of substrates. nih.gov

Furthermore, the purine scaffold serves as an excellent ligand for the synthesis of metal complexes and coordination polymers. Theophylline coordinates with metal ions, typically through the N7 atom of the imidazole (B134444) ring, to form complexes with novel properties. mdpi.comscispace.com These complexes have shown potential as antimicrobial and anticancer agents. nih.gov For example, nanocomplexes of theophylline with metals like copper(II), nickel(II), and cobalt(II) have demonstrated significant antibacterial activity. scispace.comsciopen.com

In material science, theophylline has been used to construct coordination polymers with biocompatible metals like zinc(II). rsc.org These materials are being explored for controlled drug delivery applications. The ability to form ordered, extended structures opens up possibilities for creating novel functional materials with tailored electronic, magnetic, or porous properties.

| Metal Ion | Application Area | Key Findings | Reference |

|---|---|---|---|

| Cu(II), Ni(II), Co(II) | Antimicrobial Agents | Synthesized as nanocomplexes, they exhibit high inhibition of bacterial growth against both gram-positive and gram-negative strains. | nih.govscispace.comsciopen.com |

| Copper, Manganese | Anticancer Agents | Complexes have demonstrated cytotoxicity in vitro and potential to inhibit cancer cell development. | nih.gov |

| Zinc(II) | Material Science (Coordination Polymers) | Forms coordination polymers with biocompatible organic acids, with potential for drug delivery systems. | rsc.org |

| General | Green Catalysis | Theophylline acts as a bio-renewable catalyst for multicomponent organic reactions. | nih.gov |

Advanced Synthetic Methodologies for Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

The 1,3-dimethyl-7H-purine-2,6-dione scaffold is a versatile platform for synthetic modification, enabling extensive Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies. Research has demonstrated that chemical diversification of this purine core can lead to compounds with potent and selective biological activities. wikipedia.orgnih.gov

Advanced synthetic strategies often target the C8 and N7 positions of the theophylline ring system. For example, starting with 8-chloro-1,3-dimethyl-7H-purine-2,6-dione, nucleophilic substitution at the C8 position allows for the introduction of a wide variety of amine-containing side chains. nih.gov Further modifications, such as N-alkylation at the N7 position, can be achieved to generate extensive libraries of novel compounds. sciopen.com

These synthetic efforts are crucial for understanding how specific structural features influence biological function. SAR studies on these derivatives have identified key modifications that enhance affinity for specific targets, such as G-protein coupled receptors or enzymes. wikipedia.orgnih.gov For instance, the introduction of specific arylpiperazine moieties at the N7 position has been shown to yield potent ligands for serotonin (B10506) receptors. nih.gov Similarly, modifying the C8 position with different alkylamino groups has been used to probe interactions with potassium channels. nih.gov These methodologies are essential for optimizing lead compounds in drug discovery and for tailoring the physical properties of the molecule for material science applications.

| Position Modified | Synthetic Strategy | Example Substituent | Resulting Biological Target/Activity | Reference |

|---|---|---|---|---|

| C8 | Nucleophilic substitution of an 8-chloro precursor | Alkylamino groups (e.g., morpholinylethylamino) | SLACK Potassium Channels, Antiarrhythmic activity | nih.govwikipedia.org |

| N7 | N-alkylation | Benzyl (B1604629) groups, (2-hydroxy-3-aminopropyl) groups | Serotonin (5-HT) Receptors, Cardiovascular activity | nih.govwikipedia.orgnih.gov |

| N1 | N-alkylation with various benzyl groups | 2-Fluorobenzyl group | SLACK Potassium Channels | nih.govsciopen.com |

| N9 | N-alkylation (on general purine scaffold) | Cyclopentyl group | EGFR/HER2 Kinase Inhibition | researchgate.net |

Integration with Systems Chemical Biology Approaches at the Molecular Level

Integrating the molecular properties of potassium 1,3-dimethyl-7H-purine-2,6-dione and its derivatives into a broader systems biology context represents a key future direction. This involves using computational and theoretical chemistry to predict how molecular-level features translate into systemic effects. While large-scale systems chemical biology studies on this specific compound are still emerging, the foundational approaches are well-established.

Molecular modeling techniques, such as docking simulations, are used to predict the binding affinity and orientation of purine derivatives within the active sites of target proteins. researchgate.net This allows for the rational design of more potent and selective inhibitors. For example, modeling studies of purine-containing hydrazone derivatives have helped to understand their improved binding affinity for EGFR and HER2 kinases. researchgate.net

Furthermore, quantum chemistry methods like Density Functional Theory (DFT) can be employed to investigate the electronic structure and reactivity of the purine scaffold. nih.gov Such studies provide insights into reaction mechanisms and can predict molecular properties like hardness, chemical potential, and electrophilicity, which are crucial for understanding both biological activity and potential applications in catalysis. nih.gov By combining these computational predictions with experimental data from SAR studies and high-throughput screening, researchers can build more comprehensive models that link the chemical structure of theophylline derivatives to their effects on cellular networks and physiological outcomes.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing potassium 1,3-dimethyl-7H-purine-2,6-dione derivatives?

- Methodological Answer : The synthesis typically involves alkylation or substitution at the 7-position of theophylline (1,3-dimethyl-7H-purine-2,6-dione). For example, 7,8-disubstituted derivatives are synthesized via condensation reactions with hydrazides or amides under reflux conditions in polar aprotic solvents like DMF. Purification is achieved using column chromatography or recrystallization, followed by characterization via FTIR (e.g., carbonyl stretching at ~1650–1700 cm⁻¹) and mass spectrometry (e.g., fragmentation patterns at m/z = 169 or 149) .

Q. How is the crystal structure of potassium 1,3-dimethyl-7H-purine-2,6-dione determined?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound crystallizes in monoclinic systems (e.g., space group P2₁/c) with unit cell parameters a = 7.89 Å, b = 12.91 Å, c = 15.91 Å, and β = 104.2°. Hydrogen-bonded sheets and π-π stacking interactions (centroid distances ~3.35 Å) are resolved using SHELXL for refinement and ORTEP-3 for visualization. Data collection requires MoKα radiation (λ = 0.71073 Å) and refinement to R < 0.05 .

Q. What pharmacological mechanisms are associated with theophylline derivatives like potassium 1,3-dimethyl-7H-purine-2,6-dione?